2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-7-4-8(2)16(15-7)6-10(17)12-5-11-14-13-9(3)18-11/h4H,5-6H2,1-3H3,(H,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBAAEAEZNMDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=NN=C(O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide exhibit various biological activities:
- Antimicrobial Properties :
- Anticancer Activity :
- The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% . The proposed mechanism includes interaction with specific enzymes involved in cancer metabolism.
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions under controlled conditions to ensure high yields. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structural integrity of the compound.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
- Mass Spectrometry (MS) : Provides information on the molecular weight and structure.
Applications in Medicinal Chemistry
The therapeutic potential of this compound extends to several areas:
-
Drug Development :
- Given its biological activities, there is potential for development into new antimicrobial or anticancer agents. Ongoing research focuses on optimizing its structure for enhanced efficacy and reduced toxicity.
-
Agricultural Chemistry :
- Similar compounds have been utilized in agricultural applications as fungicides or herbicides due to their ability to interfere with metabolic pathways in pests.
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural Analog with Thiadiazole Substitution
Compound : 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
- Molecular Formula : C₁₇H₂₁N₇O₂S
- Key Features :
- Replaces the oxadiazole group with a 1,3,4-thiadiazole ring.
- Includes a pyridazine ring and isobutyl chain.
- Implications: The sulfur atom in thiadiazole may enhance lipophilicity and alter binding interactions compared to oxadiazole.
- Reference : ChemSpider ID 26039778 .
Benzofuran-Oxadiazole Derivatives
Compounds :
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)
- Key Features :
- Benzofuran replaces the pyrazole core.
- Retain the oxadiazole-acetamide scaffold.
- Biological Activity : Demonstrated antimicrobial efficacy, highlighting the role of oxadiazole in bioactivity .
- Comparison : The target compound’s pyrazole group may offer improved metabolic stability over benzofuran, which is prone to oxidative degradation.
Pyrazolyl-Hydrazide Complex
Compound: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N,N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide
Physicochemical Properties
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 234.25 g/mol. The structure includes a pyrazole ring and an oxadiazole moiety, which are known for their diverse pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 2 (Norfloxacin) |
| Escherichia coli | 20 | 4 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 25 | 8 (Gentamicin) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing various derivatives, it was found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for the compound were lower than those of established chemotherapeutics like doxorubicin, indicating promising anticancer activity .
The biological activity can be attributed to the ability of the compound to interact with specific cellular targets. Molecular docking studies suggest that the compound binds effectively to proteins involved in cancer cell proliferation and survival pathways. The presence of electron-withdrawing groups enhances its binding affinity, thereby increasing its efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of various pyrazole derivatives revealed that modifications at the N-position significantly influenced activity. The compound showed superior activity against E. coli and S. aureus, with structural analogs demonstrating varying degrees of effectiveness .
- Anticancer Evaluation : In vitro studies on the cytotoxic effects against HeLa cells indicated that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls, suggesting a mechanism involving programmed cell death .
Q & A
Q. Can synergistic effects be exploited when combined with other therapeutic agents?
- Methodology :
- Use checkerboard assays to quantify synergy (FIC index) in antimicrobial or anticancer models .
- Apply transcriptomic profiling (RNA-seq) to identify pathway crosstalk upon combination therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
